N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a boron-containing dioxaborolane ring, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acid derivatives, including pinacol esters, are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may interact with palladium catalysts and various organic substrates in this context.
Mode of Action
The compound likely acts as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a palladium catalyst . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the Suzuki-Miyaura reaction requires a palladium catalyst and a base, and its efficiency can be influenced by the choice of these reagents .
Biochemical Analysis
Biochemical Properties
Boronic acid derivatives are known to play significant roles in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures that exhibit good biological activity and pharmacological effects .
Cellular Effects
Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Molecular Mechanism
Boronic acid derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Boronic acid derivatives are generally stable and resistant to degradation .
Metabolic Pathways
Boronic acid derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acid derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acid derivatives are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of 4-chloro-3-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Acetylation: The resulting borylated intermediate is then subjected to acetylation using acetic anhydride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted with various nucleophiles under suitable conditions.
Coupling Reactions: The boron-containing dioxaborolane ring participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate and pyridine.
Solvents: Commonly used solvents include ethanol, methanol, and dimethylformamide.
Major Products
Substituted Phenylacetamides: Resulting from substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Uniqueness
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide stands out due to its specific combination of a chloro group and an acetamide moiety, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJKMVUMKDEIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682250 |
Source
|
Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-92-4 |
Source
|
Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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